molecular formula C17H17ClN2O2 B2959961 (3-Chlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone CAS No. 1428380-27-1

(3-Chlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2959961
CAS No.: 1428380-27-1
M. Wt: 316.79
InChI Key: RZNJZVSBPQGCBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 3-chlorophenyl group with a 4-(pyridin-2-yloxy)piperidin-1-yl group. The exact method would depend on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely contains a 3-chlorophenyl group (a benzene ring with a chlorine atom at the 3rd position), a piperidin-1-yl group (a six-membered ring containing five carbon atoms and one nitrogen atom), and a pyridin-2-yloxy group (a pyridine ring with an oxygen atom at the 2nd position). The methanone indicates a carbonyl group (C=O) linking these components .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents present. The presence of various functional groups like the chlorophenyl, piperidinyl, and pyridinyloxy groups could potentially undergo a variety of organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the chlorophenyl and pyridinyloxy groups could potentially influence its polarity, solubility, and reactivity .

Scientific Research Applications

Structural Analysis and Crystallography

  • Crystal Structure Analysis : The study of crystal structures of compounds closely related to "(3-Chlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone" reveals insights into their molecular geometry, including dihedral angles and intermolecular interactions. These findings contribute to understanding the compound's chemical behavior and potential for forming crystalline materials (Revathi et al., 2015). Additionally, the synthesis and characterization of similar compounds, confirmed by X-ray diffraction studies, provide a basis for exploring their applications in materials science and pharmaceuticals (Lakshminarayana et al., 2009).

Biocatalysis and Chemical Synthesis

  • Chiral Intermediate Production : A study demonstrated the use of a newly isolated Kluyveromyces sp. for the biocatalytic production of a chiral intermediate of Betahistine, showcasing the potential of microbial cells in synthesizing complex organic molecules. This process could be relevant for producing stereoisomers of compounds related to "this compound" (Ni et al., 2012).

Antimicrobial and Anticancer Potential

  • Antimicrobial and Anticancer Activity : Research on derivatives of pyridine and piperidine, which share structural similarities with the target compound, has shown promising antimicrobial and anticancer activities. These studies suggest the potential therapeutic applications of compounds within the same chemical family (Patel et al., 2011), (Hafez et al., 2016).

Molecular Docking Studies

  • Docking Studies for Drug Design : The analysis of molecular interactions between similar compounds and biological targets through molecular docking studies underscores the potential of these chemicals in drug design, particularly in identifying binding affinities and modes of action against specific proteins or receptors (Lakshminarayana et al., 2018). Such studies can guide the development of new therapeutics based on modifications of the "this compound" structure.

Future Directions

The future directions for this compound would depend on its potential applications. Given its complex structure, it could be of interest in various fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

(3-chlorophenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-14-5-3-4-13(12-14)17(21)20-10-7-15(8-11-20)22-16-6-1-2-9-19-16/h1-6,9,12,15H,7-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNJZVSBPQGCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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